

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxyphenyllactate

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Compound of Interest

Compound Name: *Methyl 4-hydroxyphenyllactate*

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Abstract

Methyl 4-hydroxyphenyllactate (MeHPLA), also known as Methyl p-hydroxyphenyllactate, is a tyrosine metabolite ester of significant interest to the scientific community, particularly for its role as a cell growth-regulating agent that binds to nuclear type II sites.^{[1][2]} Despite its biological importance, a comprehensive, publicly available dataset of its experimentally determined physicochemical properties is notably scarce. This technical guide addresses this gap by providing a structured framework for the characterization of MeHPLA. While direct experimental data is limited, this document leverages data from analogous compounds, outlines detailed, field-proven experimental protocols for determining key physicochemical parameters, and presents a predicted spectroscopic profile to aid researchers in its identification and handling. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis, analysis, or biological investigation of MeHPLA.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

- Compound Name: **Methyl 4-hydroxyphenyllactate**

- Synonyms: Methyl p-hydroxyphenyllactate, 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid methyl ester[3]
- CAS Number: 51095-47-7[1][3]
- Molecular Formula: C₁₀H₁₂O₄[1][3]
- Molecular Weight: 196.20 g/mol

The structure of **Methyl 4-hydroxyphenyllactate** features a p-substituted phenolic ring, a secondary alcohol, and a methyl ester. These functional groups dictate its chemical reactivity, solubility, and spectroscopic characteristics.

Caption: Chemical structure of **Methyl 4-hydroxyphenyllactate**.

Physicochemical Properties

Experimental data for MeHPLA is not widely published. The following table includes predicted values from computational models and provides context by comparing them to the experimentally determined values of its parent acid and a structurally similar ester.

Table 1: Summary of Physicochemical Properties

Property	Methyl 4-hydroxyphenyllactate (Predicted)	4-Hydroxyphenyllactic acid (Experimental)	Methyl 4-hydroxyphenylacetate (Experimental)
Physical State	Solid[4]	Solid	Solid
Molecular Weight	196.20 g/mol	182.17 g/mol [5]	166.17 g/mol
Melting Point	Not Available	Not Available	55-58 °C
Boiling Point	356.2 ± 27.0 °C[1]	414.4 °C (est.)	162-163 °C at 5 mmHg
Water Solubility	Not Available	12.9 mg/mL at 16 °C	Slightly Soluble
pKa (Phenolic OH)	9.77 ± 0.15[1]	3.58 (Strongest Acidic - Carboxylic)	Not Available
Density	1.265 ± 0.06 g/cm³[1]	Not Available	Not Available

Note: Data for analogues are provided for comparative purposes and should not be used as substitutes for experimental determination.

Methodologies for Experimental Characterization

Given the absence of a complete experimental dataset, this section provides robust, standardized protocols for determining the key physicochemical properties of MeHPLA.

3.1 Synthesis via Fischer Esterification

The most direct synthesis route to **Methyl 4-hydroxyphenyllactate** is the Fischer esterification of its parent carboxylic acid, 4-hydroxyphenyllactic acid. This acid-catalyzed reaction is an equilibrium process.

Principle: The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The use of excess methanol and/or the removal of water drives the equilibrium toward the formation of the methyl ester. The phenolic hydroxyl group is significantly less reactive under these conditions, allowing for chemoselective esterification of the carboxylic acid.

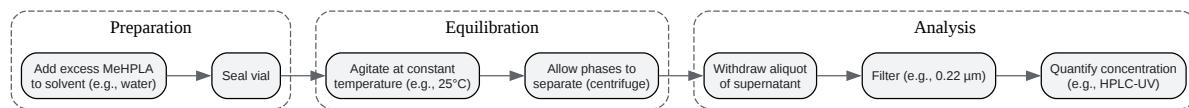
Exemplary Protocol:

- Reaction Setup: To a solution of 4-hydroxyphenyllactic acid (1.0 eq) in anhydrous methanol (20-50 eq, serving as reactant and solvent), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
- Reaction Execution: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extraction: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure **Methyl 4-hydroxyphenyllactate**.

3.2 Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic water solubility of a compound and is described in OECD Guideline 105.

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a solubility value that is independent of kinetic factors. Temperature control is critical as solubility is highly temperature-dependent.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

- Preparation: Add an excess amount of solid MeHPLA to a known volume of the solvent (e.g., purified water) in a glass flask or vial. The excess solid is crucial to ensure saturation.
- Equilibration: Seal the vessel and agitate it at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) for a preliminary period of 24 hours.
- Phase Separation: After agitation, allow the mixture to stand at the same temperature to let the undissolved solid settle. Centrifugation is recommended to ensure clear separation.
- Sampling: Carefully withdraw a sample from the clear supernatant.
- Analysis: Determine the concentration of MeHPLA in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Confirmation of Equilibrium: Repeat steps 2-5 with a longer equilibration time (e.g., 48 hours). Equilibrium is confirmed if the measured concentrations are consistent (e.g., within ±5%).

3.3 pKa Determination (UV-Vis Spectrophotometry)

The pKa of the phenolic hydroxyl group can be accurately determined using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenolate) forms.

Principle: The absorbance of a solution containing MeHPLA is measured across a range of pH values. The phenolate form, present at high pH, has a different λ_{max} and molar absorptivity than the protonated form at low pH. By applying the Henderson-Hasselbalch equation to the absorbance data, the pKa can be calculated.

Protocol Outline:

- Prepare Buffers: Prepare a series of buffers covering a pH range from approximately 8 to 12.
- Prepare Stock Solution: Create a concentrated stock solution of MeHPLA in a suitable solvent (e.g., methanol).

- **Measure Spectra:** For each buffer, add a small, constant volume of the stock solution to a cuvette, and record the UV-Vis spectrum. Record spectra for highly acidic (pH ~2) and highly basic (pH ~13) solutions to obtain the spectra of the pure protonated and deprotonated forms, respectively.
- **Data Analysis:** Plot absorbance at a chosen wavelength (where the difference between the two forms is large) versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Predicted Spectroscopic Profile

For a researcher who has synthesized or isolated MeHPLA, spectroscopic analysis is essential for structural confirmation. The following section details the expected spectral characteristics.

4.1 ^1H NMR Spectroscopy (^1H Nuclear Magnetic Resonance)

The ^1H NMR spectrum is predicted to show distinct signals for each unique proton environment.

Table 2: Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Protons	Integration	Multiplicity	Approx. Chemical Shift (ppm)	Rationale
Ar-H (ortho to OH)	2H	Doublet	6.7 - 6.9	Shielded by the electron-donating -OH group.
Ar-H (ortho to CH ₂)	2H	Doublet	7.0 - 7.2	Less shielded aromatic protons.
-CH ₂ -	2H	Doublet of Doublets	2.9 - 3.2	Diastereotopic protons adjacent to a chiral center.
-CH(OH)-	1H	Triplet/dd	4.3 - 4.5	Proton on the carbon bearing the hydroxyl group.
-OCH ₃	3H	Singlet	~3.7	Characteristic shift for a methyl ester.
Phenolic -OH	1H	Singlet (broad)	Variable	Exchangeable proton, position depends on concentration.
Alcoholic -OH	1H	Doublet/Singlet	Variable	Exchangeable proton, may couple to adjacent CH.

4.2 ¹³C NMR Spectroscopy (¹³C Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

- C=O (Ester): ~172-175 ppm

- Aromatic C-O: ~155 ppm
- Aromatic C-C: ~130 ppm
- Aromatic C-H: ~115-130 ppm
- -CH(OH)-: ~70-75 ppm
- -OCH₃: ~52 ppm
- -CH₂-: ~40 ppm

4.3 FT-IR Spectroscopy (Fourier-Transform Infrared)

The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

- O-H Stretch (Phenol & Alcohol): A broad band from ~3200-3500 cm⁻¹. The breadth is due to hydrogen bonding.
- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
- C=O Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm⁻¹.
- C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretch (Ester & Alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

4.4 Mass Spectrometry (MS)

In Electrospray Ionization (ESI) Mass Spectrometry, MeHPLA would be expected to show a prominent pseudomolecular ion.

- Positive Ion Mode: [M+H]⁺ at m/z 197.08 or [M+Na]⁺ at m/z 219.06.
- Negative Ion Mode: [M-H]⁻ at m/z 195.06.

- Key Fragmentation: A likely fragmentation pathway would involve the loss of the elements of methyl formate (HCOOCH_3 , 60 Da) or the methoxycarbonyl radical ($\cdot\text{COOCH}_3$, 59 Da), leading to a significant fragment ion corresponding to the 4-hydroxyphenyl-ethyl cation or radical.

Stability Considerations

The primary stability liability for **Methyl 4-hydroxyphenyllactate** is the ester functional group.

- Hydrolysis: The ester is susceptible to hydrolysis back to the parent carboxylic acid (4-hydroxyphenyllactic acid) and methanol. This reaction is catalyzed by both acid and base and is temperature-dependent. Therefore, storage in neutral, anhydrous conditions at low temperatures (e.g., 2-8 °C or -20 °C) is recommended to ensure long-term integrity.
- Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to coloration of the sample over time. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this degradation pathway.

A formal stability study would involve analyzing the purity of MeHPLA under various conditions (e.g., 40 °C/75% RH for accelerated studies) over time, using a stability-indicating HPLC method.

Conclusion

Methyl 4-hydroxyphenyllactate is a biologically relevant molecule whose full physicochemical characterization is an area ripe for investigation. This guide provides the foundational knowledge for such a study, presenting its chemical identity, predicted properties, and most importantly, detailed, authoritative methodologies for the experimental determination of its synthesis, solubility, pKa, and spectroscopic identity. By combining theoretical predictions with robust experimental frameworks, this document serves as a valuable resource for scientists working to unlock the full potential of this important compound in research and development.

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